5-Chloro-1,3-benzothiazole-2-carboxylic acid
Overview
Description
5-Chloro-1,3-benzothiazole-2-carboxylic acid is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with a chlorine atom at the 5-position and a carboxylic acid group at the 2-position. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science .
Mechanism of Action
Mode of Action:
While detailed studies on 5-Cl-BTCA are limited, we can speculate based on related benzothiazole compounds. Benzothiazoles often exhibit antibacterial and antitubercular properties. SAR (Structure-Activity Relationship) studies suggest that substituents at specific positions on the benzothiazole ring influence their antibacterial action . For instance, the substitution of nitro or methoxy groups at the 4th position of the phenyl ring enhances antibacterial activity.
Biochemical Analysis
Biochemical Properties
It is known that it acts as a reagent in the preparation of amino acid biarylsulfonamides as metalloproteinase inhibitors. This suggests that it may interact with enzymes and proteins involved in the process of protein degradation.
Molecular Mechanism
It is known to be involved in the synthesis of amino acid biarylsulfonamides, which are inhibitors of metalloproteinases. These enzymes play a crucial role in the degradation of extracellular matrix proteins, suggesting that this compound may influence cellular processes through its interactions with these enzymes.
Metabolic Pathways
It is known to be involved in the synthesis of amino acid biarylsulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-benzothiazole-2-carboxylic acid can be achieved through several synthetic pathways. One common method involves the reaction of 2-mercaptoaniline with acid chlorides, followed by chlorination and carboxylation . Other synthetic routes include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to enhance yield and reduce reaction time. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3-benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-1,3-benzothiazole-2-carboxylic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Chloro-1,3-benzothiazole-2-carboxylic acid include:
Benzothiazole: The parent compound without the chlorine and carboxylic acid substituents.
2-Mercaptobenzothiazole: A derivative with a thiol group at the 2-position.
5-Chloro-2-aminobenzothiazole: A derivative with an amino group at the 2-position.
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a variety of chemical reactions and enhance its potential as a versatile building block in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
5-chloro-1,3-benzothiazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZCPBIKLIIUHTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650160 | |
Record name | 5-Chloro-1,3-benzothiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3507-53-7 | |
Record name | 5-Chloro-2-benzothiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3507-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1,3-benzothiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3507-53-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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